PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)
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Overview
Description
Perfluoro(dimethylethylcyclohexane) is a biochemical used for proteomics research . It has a molecular formula of C10F20 and a molecular weight of 500.08 .
Synthesis Analysis
Perfluorinated monomers, similar to Nafion®, have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis
The molecular structure of Perfluoro(dimethylethylcyclohexane) is complex, with a molecular formula of C10F20 . The IUPAC name is 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane .Scientific Research Applications
Synthetic Chemistry
Perfluorinated compounds, including derivatives of perfluoro(dimethylethylcyclohexane), are used in synthetic chemistry for various purposes. For example, the conversion of perfluoro(2,6-dimethyl-1-azacyclohexene) under specific conditions yields novel compounds with potential applications in materials science and chemical synthesis (Banks et al., 1999). Additionally, perfluoro(1,2-epoxycyclohexane) has been utilized in the synthesis of fluorinated heterocycles, indicating its role in expanding the diversity of fluorinated compounds (Filyakova et al., 2014).
Environmental Monitoring
Perfluorocarbon compounds, similar to perfluoro(dimethylethylcyclohexane), have been used as chemical tracers in environmental monitoring. For instance, a mid-infrared sensor was developed for the in situ detection of perfluorocarbon-based compounds in aquatic systems, which is crucial for geosequestration monitoring and verification (Rauh et al., 2014). This application highlights the role of perfluorocarbons in understanding the environmental impact of industrial processes.
Material Science
Perfluorocarbons are known for their unique properties, such as chemical and thermal stability. These characteristics make them suitable for applications in material science, such as in the development of high-performance liquids for cooling and lubrication. The study of pool boiling with perfluorocarbons, including perfluoro-1,3-dimethylcyclohexane, has shown their potential in dissipating large amounts of heat, which is beneficial for thermal management systems (Emery & Kandlikar, 2017).
Fluorination Reactions
Perfluorinated fluids, such as perfluoro-1,3-dimethylcyclohexane, have been studied for their reactivity in fluorination reactions. These reactions are essential for the synthesis of various perfluorinated compounds, which have applications ranging from pharmaceuticals to advanced materials (Kambur et al., 2019).
Future Directions
Perfluoro(dimethylethylcyclohexane) and other perfluoroalkyl substances (PFAS) are currently under extensive research due to their widespread environmental presence and potential health impacts . Future research directions include developing sustainable alternatives for removing PFAS from contaminated soil and water , and exploring possible applications of these reagents in biological chemistry .
Mechanism of Action
Target of Action
Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound . The primary targets of perfluorinated compounds are often receptors in the liver, such as the peroxisome proliferator receptor alpha . These receptors play a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are known to interact with their targets by activating the peroxisome proliferator receptor alpha . This activation leads to changes in gene expression, which can result in various physiological effects, such as increased proliferation of hepatocytes .
Biochemical Pathways
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can affect various biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, which can result in increased lipid metabolism . Additionally, these compounds can also affect the circadian rhythm by inhibiting NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
Perfluorinated compounds are generally known for their chemical and biological inertness . This suggests that they may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact their bioavailability.
Result of Action
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can lead to increased hepatocyte proliferation . This can result in various liver-related effects, such as hepatomegaly and steatosis . Additionally, the inhibition of NR1D1 can potentially disrupt the normal circadian rhythm .
Action Environment
The action of Perfluoro(dimethylethylcyclohexane) can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure .
Biochemical Analysis
Biochemical Properties
It is known that perfluororganic compounds can serve as sorbents for some biologically active compounds, including lipids and proteins .
Cellular Effects
It is known that perfluororganic compounds can have an effect on metabolic processes occurring in the blood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) over time are being studied. A procedure for the determination of a group of perfluororganic compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), in whole blood and tissues of laboratory animals by gas-liquid chromatography–mass spectrometry has been developed .
Dosage Effects in Animal Models
The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration has been estimated .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) can be achieved through a fluorination reaction of dimethylethylcyclohexane using a perfluoroalkyl iodide as the fluorinating agent.", "Starting Materials": [ "Dimethylethylcyclohexane", "Perfluoroalkyl iodide" ], "Reaction": [ "To a flask containing dimethylethylcyclohexane, add perfluoroalkyl iodide and a catalytic amount of iodine.", "Heat the mixture to reflux and stir for several hours.", "Cool the mixture to room temperature and extract with a suitable solvent.", "Purify the product by distillation or chromatography." ] } | |
CAS No. |
144898-38-4 |
Molecular Formula |
C10F20 |
Molecular Weight |
500.078 |
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15 |
InChI Key |
PMSCRQHDVRQSFQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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